molecular formula C18H21NO2 B3031043 4-Morpholineethanol, alpha,alpha-diphenyl- CAS No. 13150-37-3

4-Morpholineethanol, alpha,alpha-diphenyl-

Cat. No. B3031043
CAS RN: 13150-37-3
M. Wt: 283.4 g/mol
InChI Key: GJPBYSGBLBBADJ-UHFFFAOYSA-N
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Description

“4-Morpholineethanol, alpha,alpha-diphenyl-” is a chemical compound with the molecular formula C12H17NO2 . It is also known by other names such as “Benzenemethanol, α-(4-morpholinylmethyl)-”, “Benzyl alcohol, α-(morpholinomethyl)-”, “1-(β-Hydroxyphenethyl)morpholine”, and "α-Phenyl-4-morpholineethanol" .


Molecular Structure Analysis

The molecular structure of “4-Morpholineethanol, alpha,alpha-diphenyl-” consists of a morpholine ring attached to a phenyl group through an ethanol chain . The molecule has a molecular weight of 207.2689 .


Physical And Chemical Properties Analysis

“4-Morpholineethanol, alpha,alpha-diphenyl-” is a liquid with a molecular weight of 207.2689 . Its refractive index is n20/D 1.476 (lit.) . It has a boiling point of 227 °C/757 mmHg (lit.) and a density of 1.083 g/mL at 25 °C (lit.) .

Scientific Research Applications

Chiral Moderator Synthesis

4-Morpholineethanol, α,α-diphenyl- derivatives have been employed as chiral moderators in synthetic chemistry. An example includes the synthesis of the HIV-1 non-nucleoside reverse transcriptase inhibitor DPC 963, where a beta-amino alcohol derived from morpholine is used as a chiral moderator. This showcases the compound's role in facilitating asymmetric synthesis, thereby contributing to medicinal chemistry and drug development (Kauffman et al., 2000).

Solid-Phase Organic Synthesis Support

Another application is in the synthesis of (4-ethenylphenyl)diphenyl methanol, which utilizes derivatives of 4-Morpholineethanol, α,α-diphenyl- in the preparation of trityl functionalized polystyrene resin. This resin contains a flexible tetrahydrofuran cross-linker, providing a suitable support for solid-phase organic synthesis, highlighting the compound's utility in polymer and materials science (Manzotti et al., 2000).

Antitumor Activity

Derivatives of 4-Morpholineethanol, α,α-diphenyl-, such as 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, have been found to inhibit tumor necrosis factor alpha and nitric oxide, suggesting potential antitumor activity. This indicates the compound's relevance in the development of new therapeutic agents targeting inflammatory pathways and cancer (Lei et al., 2017).

Electron Transport Material

4-Morpholineethanol, α,α-diphenyl- and its derivatives have also been studied for their electron transport capabilities, as seen in the high electron mobility observed in films of bathophenanthroline derivatives. Such materials are crucial in the development of electronic and optoelectronic devices, including organic light-emitting diodes (OLEDs) and other semiconductor technologies (Naka et al., 2000).

properties

IUPAC Name

2-morpholin-4-yl-1,1-diphenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c20-18(16-7-3-1-4-8-16,17-9-5-2-6-10-17)15-19-11-13-21-14-12-19/h1-10,20H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPBYSGBLBBADJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(C2=CC=CC=C2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10157074
Record name 4-Morpholineethanol, alpha,alpha-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10157074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Morpholineethanol, alpha,alpha-diphenyl-

CAS RN

13150-37-3
Record name 4-Morpholineethanol, alpha,alpha-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013150373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Morpholineethanol, alpha,alpha-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10157074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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